molecular formula C7H7ClN2 B1370426 4-Chloro-2-cyclopropylpyrimidine CAS No. 1044771-74-5

4-Chloro-2-cyclopropylpyrimidine

Cat. No. B1370426
M. Wt: 154.6 g/mol
InChI Key: GNRIZSOSSWDACM-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H7ClN2 and a molecular weight of 154.6 . It is stored under an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of 4-Chloro-2-cyclopropylpyrimidine involves two stages . In the first stage, 2-cyclopropyl-4-hydroxy-pyrimidine is reacted with trichlorophosphate at 150°C for 2.5 hours . In the second stage, the resulting mixture is basified with dilute sodium bicarbonate solution and diluted with DCM . The organic layer is then washed with brine, dried over sodium sulphate, and concentrated to afford the crude product .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-cyclopropylpyrimidine is 1S/C7H7ClN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2 .


Physical And Chemical Properties Analysis

4-Chloro-2-cyclopropylpyrimidine has a predicted boiling point of 231.0±13.0 °C and a predicted density of 1.334±0.06 g/cm3 . It is soluble with a solubility of 0.825 mg/ml .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Chloro-2-cyclopropylpyrimidine and its derivatives are primarily used in the synthesis of various organic compounds. For instance, α-aminophosphonates derived from 2-cyclopropylpyrimidine-4-carbaldehyde were synthesized using a simple and efficient method from a three-component condensation reaction, showcasing the compound's utility in facilitating complex chemical reactions (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014). Additionally, an electrochemical synthesis approach was used to create novel 4-amino-6-arylpyrimidines under mild conditions by an electrochemical reductive cross-coupling between 4-amino-6-chloro-pyrimidines and functionalized aryl halides (S. Sengmany, E. L. Gall, & Eric Léonel, 2011).

Antimicrobial and Nematicidal Activities

Some derivatives of 4-Chloro-2-cyclopropylpyrimidine have been noted for their antimicrobial and nematicidal activities. For instance, pyridinium ylide assisted in the synthesis of trans-2-(4-chlorobenzoyl)-3-aryl-spiro[cyclopropane-1,2′-inden]-1′,3′-diones, which displayed significant antimicrobial activity against various bacterial and fungal strains, and some compounds showed notable activity against the nematode Meloidogyne incognita (Janardhan Banothu, S. Basavoju, & Rajitha Bavantula, 2015).

Applications in Bioactivity

The compound has also been utilized in preparing bioactive compounds. Thiourea derivatives related to cyclopropanecarboxyl-N′-pyridin-2-yl and their fused ring compounds, derived from cyclopropanecarboxylic acid, showed excellent herbicidal and fungicidal activities (L. Tian, Jie Song, Jing Wang, & Bin Liu, 2009). Moreover, the synthesis of pyridopyrimidine and fused pyridopyrimidine derivatives from 3-(4-chloro-phenyl)-1-pyridin-2-yl propenone and malononitrile or ethyl cyanoacetate demonstrated potent antimicrobial activity (A. E. Rashad, H. Sayed, A. H. Shamroukh, & H. Awad, 2005).

Safety And Hazards

The safety information for 4-Chloro-2-cyclopropylpyrimidine indicates that it is a warning substance . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-chloro-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRIZSOSSWDACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropylpyrimidine

CAS RN

1044771-74-5
Record name 4-chloro-2-cyclopropylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Cyclopropylpyrimidin-4-ol (1.0 g, 7.34 mmol) was suspended in phosphorous oxychloride (5.0 mL, 53.6 mmol) and over the course of about one hour, the solid went into solution. After three hours, the solution was concentrated, diluted with ethyl acetate, washed with saturated sodium bicarbonate, water, saturated sodium chloride, dried over magnesium sulfate, filtered and concentrated. The crude mixture was purified by silica gel chromatography to yield the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

POCl3 (5 mL) was added to 2-cyclopropylpyrimidin-4-ol (100 mg, 0.735 mmol) and refluxed at 150° C. for 2.5 hours. The resulting mixture was concentrated, the concentrate was basified with dilute sodium bicarbonate solution and diluted with DCM. The organic layer was washed with brine, dried over sodium sulphate and concentrated to afford 125 mg of the crude product as a pale brown liquid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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